molecular formula C7H3Cl2N B188945 2,3-Dichlorobenzonitrile CAS No. 6574-97-6

2,3-Dichlorobenzonitrile

Cat. No.: B188945
CAS No.: 6574-97-6
M. Wt: 172.01 g/mol
InChI Key: OHDYZVVLNPXKDX-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzonitrile is an organic compound with the molecular formula C7H3Cl2N. It is a white to light yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzonitrile can be synthesized through various methods. One common method involves the reaction of 2,3-dichlorobenzene with sodium cyanide in the presence of a catalyst. This reaction typically occurs under reflux conditions with an appropriate solvent .

Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 2,3-dichlorotoluene. This process involves the catalytic oxidation of 2,3-dichlorotoluene in the presence of ammonia and oxygen, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include sodium amide or potassium tert-butoxide, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Common reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products:

Scientific Research Applications

2,3-Dichlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals

Comparison with Similar Compounds

  • 2,4-Dichlorobenzonitrile
  • 2,5-Dichlorobenzonitrile
  • 2,6-Dichlorobenzonitrile

Comparison: 2,3-Dichlorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which affects its reactivity and applications. For example, 2,4-Dichlorobenzonitrile and 2,6-Dichlorobenzonitrile have different substitution patterns, leading to variations in their chemical properties and uses. This compound is particularly valued for its role as an intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2,3-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDYZVVLNPXKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335881
Record name 2,3-Dichlorobenzonitrile
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Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6574-97-6, 61593-48-4
Record name 2,3-Dichlorobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,3-dichloro-
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Record name Benzonitrile, dichloro-
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Record name 2,3-Dichlorobenzonitrile
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Record name 2,3-Dichlorbenzonitril
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Synthesis routes and methods

Procedure details

Conc. H2SO4 (1.365 L) and water (4.5 L) were charged into a suitable round bottom flak and the solution was cooled to 0° C. 2,3-Dichloroaniline (650 g, 4.012 moles) was added to the above solution and the reaction mixture was cooled and maintained at 0° C. A saturated solution of sodium nitrite (332.22 g, 4.815 moles) was added dropwise to the reaction while maintaining the temperature below 5° C. The reaction mixture was stirred at 0-5° C. for 1 hr and neutralised with sodium hydroxide at 0-5° C. The neutral solution was added dropwise to the cyanide solution [Cyanide solution obtained by mixing Cu(one)CN (365 g, 4.10 moles), NaCN (340 g 6.93 moles) and water (1.0 L)] at 65° C., under vigorous stirring for a period of 15 mins. The reaction mixture was warmed to 70° C. and stirred for another 15 mins. The 2,3-dichlorobenzonitrile so formed was extracted using ethylacetate (2.0 L). The organic layer was died over sodium sulfate and stripped to give a semi-solid mass of 2,3-dichlorobenzonitile (C6H3Cl2CN).
Name
Quantity
1.365 L
Type
reactant
Reaction Step One
Name
Quantity
4.5 L
Type
solvent
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Quantity
332.22 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,3-Dichlorobenzonitrile in chemical synthesis?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 2,3-dichlorobenzoic acid [, , ]. This particular acid is a key precursor for producing Lamotrigine, a medication utilized in the treatment of epilepsy [, ].

Q2: Can you describe the synthetic route for producing this compound from 2,3-dichloroaniline?

A2: this compound is synthesized from 2,3-dichloroaniline through a two-step reaction sequence. First, 2,3-dichloroaniline undergoes diazotization. Subsequently, a Sandmeyer reaction is employed, incorporating a cyano group (-CN) into the molecule, resulting in the formation of this compound [, , ]. This procedure has demonstrated yields exceeding 60% [].

Q3: Are there alternative synthetic routes for this compound described in the provided literature?

A3: Yes, one of the papers outlines an alternative method involving the reduction of 2,3-dichloronitrobenzene to 2,3-dichloroaniline using a metallic catalyst under specific conditions []. This 2,3-dichloroaniline is then subjected to diazotization followed by a reaction involving nitrogen elimination and cyanide addition in the presence of a metallic cyanide, ultimately yielding this compound [].

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